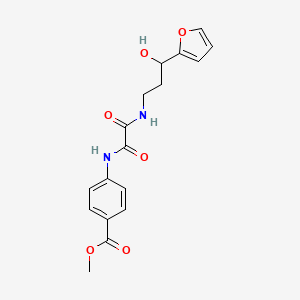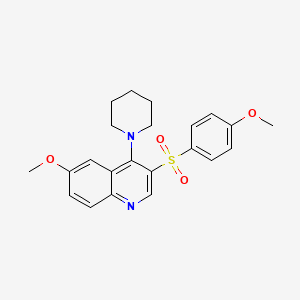
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. The starting materials often include methoxy-substituted benzene derivatives and quinoline precursors. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the piperidin-1-yl group through nucleophilic substitution reactions.
Sulfonylation: Addition of the methoxybenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.
Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce sulfides or thiols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential as a drug candidate for various diseases, including infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups may play a crucial role in binding to these targets, leading to the observed biological effects. The piperidin-1-yl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: An alkaloid with antimalarial properties.
Uniqueness
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives. The presence of both methoxy and sulfonyl groups, along with the piperidin-1-yl moiety, sets it apart from other similar compounds.
特性
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-16-6-9-18(10-7-16)29(25,26)21-15-23-20-11-8-17(28-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJWCAPTXVGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2978915.png)
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/new.no-structure.jpg)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)
![N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide](/img/structure/B2978919.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
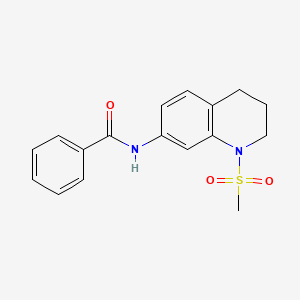
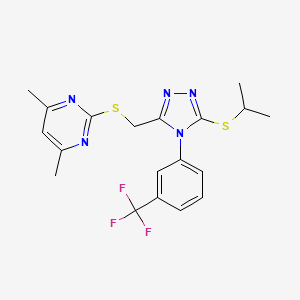
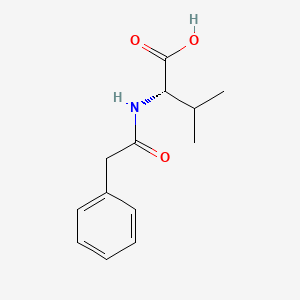
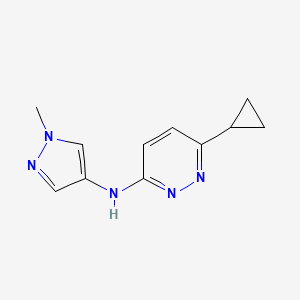
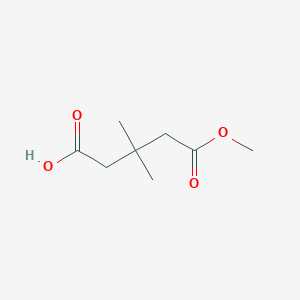
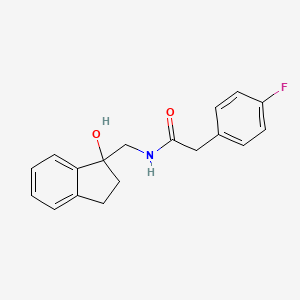
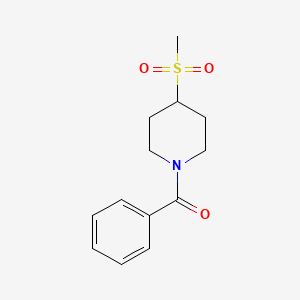
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)
